3-Oxetanemethanol, 3-(4-methylbenzenesulfonate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Oxetanemethanol, 3-(4-methylbenzenesulfonate):
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxetanemethanol, 3-(4-methylbenzenesulfonate) involves the following steps:
Reaction of 3-methyl-3-(4-methylbenzenesulfonyl)oxetane with a base: This step involves the reaction of 3-methyl-3-(4-methylbenzenesulfonyl)oxetane with a base such as sodium hydroxide or potassium hydroxide.
Formation of the intermediate: The reaction produces an intermediate compound.
Reaction with methanol: The intermediate is then reacted with methanol to form the final product, 3-Oxetanemethanol, 3-(4-methylbenzenesulfonate)[][1].
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
Controlled temperature and pressure conditions: to facilitate the reactions.
Purification steps: such as recrystallization or chromatography to obtain the final product with high purity[][1].
Chemical Reactions Analysis
Types of Reactions: 3-Oxetanemethanol, 3-(4-methylbenzenesulfonate) undergoes various chemical reactions, including:
Substitution reactions: It can undergo nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.
Polymerization reactions: It acts as an initiator in polymerization reactions, forming polymers and copolymers[][1].
Common Reagents and Conditions:
Nucleophiles: such as amines, alcohols, and thiols are commonly used in substitution reactions.
Polymerization conditions: typically involve the use of catalysts and controlled temperature to initiate and propagate the polymerization process[][1].
Major Products:
Substitution products: Depending on the nucleophile used, various substituted oxetane derivatives can be formed.
Polymers and copolymers: The compound can form a variety of polymers and copolymers with different properties and applications[][1].
Scientific Research Applications
Chemistry:
Crosslinking agent: Used in the synthesis of high-performance polymers and resins.
Polymerization initiator: Initiates polymerization reactions to form various polymeric materials[][1].
Biology and Medicine:
Drug delivery systems: Potential use in the development of drug delivery systems due to its ability to form stable polymers.
Biocompatible materials: Used in the synthesis of biocompatible materials for medical applications.
Industry:
High-performance materials: Used in the production of high-performance materials such as coatings, adhesives, and sealants.
Polyester and polyether synthesis: Involved in the synthesis of polyesters and polyethers for various industrial applications[][1].
Mechanism of Action
Molecular Targets and Pathways:
Polymerization pathways: The compound initiates polymerization through the formation of reactive intermediates that propagate the polymer chain growth.
Crosslinking interactions: It forms covalent bonds with other polymer chains, creating a three-dimensional network structure[][1].
Comparison with Similar Compounds
3-Oxetanemethanol, 3-ethyl-, 4-methylbenzenesulfonate: Similar structure but with an ethyl group instead of a methyl group.
3-Oxetanemethanol, 3-(4-chlorobenzenesulfonate): Similar structure but with a chlorobenzene sulfonate group instead of a methylbenzenesulfonate group.
Uniqueness:
Reactivity: The presence of the methylbenzenesulfonate group in 3-Oxetanemethanol, 3-(4-methylbenzenesulfonate) enhances its reactivity in substitution and polymerization reactions.
Applications: Its unique structure makes it suitable for specific applications in high-performance materials and biocompatible polymers[][1].
Properties
IUPAC Name |
oxetan-3-ylmethyl 4-methylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C11H14O4S/c3*1-9-2-4-11(5-3-9)16(12,13)15-8-10-6-14-7-10/h3*2-5,10H,6-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFZDKPJVHVOQIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2COC2.CC1=CC=C(C=C1)S(=O)(=O)OCC2COC2.CC1=CC=C(C=C1)S(=O)(=O)OCC2COC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H42O12S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
726.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.